4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide
Description
4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazole core, chloro and nitro substituents, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-12-9-18-19(25-26(24-18)14-4-6-15(31-2)7-5-14)11-17(12)23-21(28)13-3-8-16(22)20(10-13)27(29)30/h3-11H,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFWBHMPJQWTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting with the formation of the benzotriazole core. One common approach is to react 2-amino-5-methylbenzotriazole with 4-methoxyphenyl isothiocyanate to form the intermediate thiourea derivative. This intermediate is then subjected to chlorination and nitration reactions to introduce the chloro and nitro groups, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle the specific reaction conditions required for each step. The process would involve careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: : The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂).
Substitution: : Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Hydroxy derivatives, amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with specific biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the field of anti-inflammatory or analgesic agents.
Industry
In industry, this compound might be used in the production of dyes, pigments, or other chemical products that require specific functional groups for their synthesis.
Mechanism of Action
The mechanism by which 4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The nitro group could play a role in the inhibition mechanism by interacting with the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-methoxyphenyl)benzamide: : Similar structure but lacks the benzotriazole core.
4-Nitrobenzamide derivatives: : Similar nitro group placement but different core structures.
Benzotriazole-based compounds: : Similar core but different substituents.
Uniqueness
The uniqueness of 4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide lies in its combination of functional groups and core structure, which provides a distinct reactivity profile compared to similar compounds. This makes it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
